Curcumin 5-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

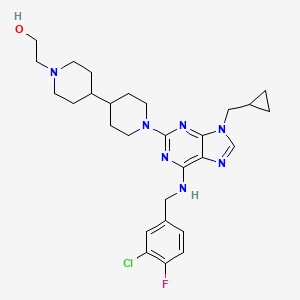

Curcumin 5-8, also known as CUR5-8, is a naturally active analog of curcumin, which is the principal curcuminoid found in the rhizomes of turmeric (Curcuma longa). This compound exhibits potent oral activity and has been shown to inhibit lipid droplet formation, enhance autophagy, and reduce apoptosis. It also ameliorates insulin resistance and enhances insulin sensitivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Curcumin 5-8 can be synthesized through various methods, including traditional and contemporary approaches. Some common methods include:

Soxhlet Extraction: This involves the use of solvents like ethanol, methanol, acetone, and ethyl acetate to extract curcuminoids from turmeric rhizomes.

Ultrasound-Assisted Extraction: This method uses ultrasonic waves to enhance the extraction efficiency of curcuminoids.

Microwave-Assisted Extraction: This technique employs microwave radiation to heat the solvent and plant material, resulting in faster extraction.

Supercritical Fluid Extraction: This method uses supercritical CO2 as a solvent to extract curcuminoids, offering high efficiency and environmental friendliness.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Techniques such as column chromatography, high-performance liquid chromatography, and supercritical fluid chromatography are commonly used to purify curcuminoids .

Analyse Chemischer Reaktionen

Types of Reactions

Curcumin 5-8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the curcumin molecule can be easily oxidized, forming phenoxy radicals.

Nucleophilic Addition: This compound can participate in reversible and irreversible nucleophilic addition reactions.

Hydrolysis: The compound can undergo hydrolysis under certain conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Nucleophilic Addition: Reagents such as sodium borohydride and lithium aluminum hydride are used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Oxidation: Phenoxy radicals and other oxidized derivatives.

Nucleophilic Addition: Various addition products depending on the nucleophile used.

Hydrolysis: Breakdown products of curcumin.

Wissenschaftliche Forschungsanwendungen

Curcumin 5-8 has a wide range of scientific research applications, including:

Wirkmechanismus

Curcumin 5-8 exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Acts as a scavenger of reactive oxygen species, inhibiting lipid peroxidation and DNA damage.

Anti-inflammatory Activity: Modulates signaling molecules such as protein kinases, c-Jun/AP-1, and cyclooxygenase-2 (COX-2).

Insulin Sensitivity: Enhances insulin signaling pathways, improving glucose uptake and metabolism.

Vergleich Mit ähnlichen Verbindungen

Curcumin 5-8 is compared with other curcuminoids such as:

Demethoxycurcumin: Lacks one methoxy group compared to curcumin, resulting in different biological activities.

Bisdemethoxycurcumin: Lacks two methoxy groups, showing distinct pharmacological properties.

Cyclic Curcumin: A minor component with unique structural features.

This compound stands out due to its potent oral activity and ability to enhance autophagy and reduce apoptosis, making it a promising compound for therapeutic applications .

Eigenschaften

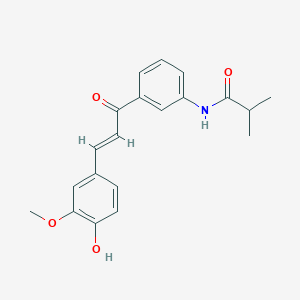

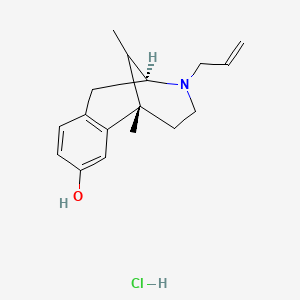

Molekularformel |

C20H21NO4 |

|---|---|

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

N-[3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]phenyl]-2-methylpropanamide |

InChI |

InChI=1S/C20H21NO4/c1-13(2)20(24)21-16-6-4-5-15(12-16)17(22)9-7-14-8-10-18(23)19(11-14)25-3/h4-13,23H,1-3H3,(H,21,24)/b9-7+ |

InChI-Schlüssel |

KKIKIJNZVGWYGI-VQHVLOKHSA-N |

Isomerische SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |

Kanonische SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)

![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)